molecular formula C8H15BrO2 B3054642 Ethyl 4-bromo-2,2-dimethylbutanoate CAS No. 61404-40-8

Ethyl 4-bromo-2,2-dimethylbutanoate

Cat. No. B3054642
Key on ui cas rn: 61404-40-8
M. Wt: 223.11 g/mol
InChI Key: RAFZDWOTKJPFNY-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

Hydrogen bromide was bubbled through 3,3-dimethyldihydro-2(3H)-furanone (1 g, 8.76 mmol) at room temperature for ca. 5 h and the resulting mixture was left at room temperature overnight. Nitrogen was then bubbled through the mixture. The crude acid was dissolved in DCM (10 ml) and treated with oxalyl chloride (2.3 ml, 26.3 mmol) and DMF (1 drop) and the resulting mixture was stirred at room temperature over the weekend then concentrated in vacuo. The residue was treated with ethanol (10 ml) and the resulting mixture stirred at room temperature for 1 hour then poured into water. The aqueous phase was extracted twice with diethyl ether and the ethereal solution was washed with brine, dried and concentrated in vacuo to give the title compound (949 mg, 49%) as a very pale yellow oil which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]1([CH3:9])[CH2:7][CH2:6][O:5][C:4]1=O.[C:10](Cl)(=[O:14])[C:11](Cl)=O>CN(C=O)C>[Br:1][CH2:6][CH2:7][C:3]([CH3:9])([CH3:2])[C:4]([O:14][CH2:10][CH3:11])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
1 g
Type
reactant
Smiles
CC1(C(OCC1)=O)C
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was then bubbled through the mixture
DISSOLUTION
Type
DISSOLUTION
Details
The crude acid was dissolved in DCM (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ethanol (10 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
then poured into water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with diethyl ether
WASH
Type
WASH
Details
the ethereal solution was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 949 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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